Methyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate
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Overview
Description
Methyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a nitrofuran moiety, a thienopyridine ring, and a carboxylate ester group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate involves multiple steps, including nitration, esterification, and cyclization reactions. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to esterification to form methyl 5-nitrofuran-2-carboxylate . This intermediate is then reacted with isopropylamine and a thienopyridine derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and esterification processes, followed by purification steps such as recrystallization and chromatography to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and damage to cellular components. This can result in antimicrobial and anticancer effects. The thienopyridine ring may also interact with specific enzymes and receptors, modulating their activity and contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-nitrofuran-2-carboxylate: Shares the nitrofuran moiety but lacks the thienopyridine ring.
Thienopyridine derivatives: Similar core structure but different substituents.
Nitrofuran derivatives: Various compounds with the nitrofuran moiety but different functional groups.
Uniqueness
Methyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate is unique due to its combination of a nitrofuran moiety, a thienopyridine ring, and a carboxylate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-[(5-nitrofuran-2-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c1-9(2)19-7-6-10-12(8-19)27-16(14(10)17(22)25-3)18-15(21)11-4-5-13(26-11)20(23)24/h4-5,9H,6-8H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDRJNKTQIRTJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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